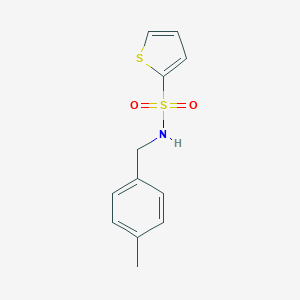
N-(4-methylbenzyl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylbenzyl)thiophene-2-sulfonamide, also known as MBTS, is a chemical compound that has gained attention in the scientific community due to its potential use in the field of medicine. MBTS is a sulfonamide derivative that is synthesized through a multi-step process.
Aplicaciones Científicas De Investigación
N-(4-methylbenzyl)thiophene-2-sulfonamide has been studied for its potential use in the field of medicine. Research has shown that this compound has anti-inflammatory and anti-cancer properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to reduce inflammation in animal models of inflammatory diseases.
Mecanismo De Acción
The mechanism of action of N-(4-methylbenzyl)thiophene-2-sulfonamide is not fully understood. It is believed that this compound inhibits the activity of enzymes involved in the inflammatory and cancer pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory molecules. This compound has also been shown to inhibit the activity of histone deacetylase (HDAC), an enzyme involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. This compound has been shown to reduce the production of inflammatory molecules such as prostaglandins and cytokines. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to reduce the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methylbenzyl)thiophene-2-sulfonamide has a number of advantages for use in lab experiments. This compound is relatively easy to synthesize and can be obtained in large quantities. This compound is also stable and can be stored for extended periods of time. However, there are also limitations to the use of this compound in lab experiments. This compound has low solubility in water, which can make it difficult to dissolve in certain experimental conditions. In addition, this compound has not been extensively studied in vivo, which limits its potential use in animal models.
Direcciones Futuras
There are a number of future directions for research on N-(4-methylbenzyl)thiophene-2-sulfonamide. One potential direction is to study the mechanism of action of this compound in more detail. This could involve identifying the specific enzymes and pathways that are affected by this compound. Another potential direction is to study the effects of this compound in animal models of cancer and inflammatory diseases. This could provide valuable information on the potential use of this compound in the treatment of these conditions. Finally, further research could be done to optimize the synthesis of this compound and to improve its solubility in water.
Métodos De Síntesis
N-(4-methylbenzyl)thiophene-2-sulfonamide is synthesized through a multi-step process. The first step involves the reaction of 4-methylbenzyl chloride with sodium sulfite to form 4-methylbenzyl sulfonate. The second step involves the reaction of 4-methylbenzyl sulfonate with thiophene-2-amine to form this compound. The synthesis of this compound is a relatively simple process and can be done in a laboratory setting.
Propiedades
Fórmula molecular |
C12H13NO2S2 |
|---|---|
Peso molecular |
267.4 g/mol |
Nombre IUPAC |
N-[(4-methylphenyl)methyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C12H13NO2S2/c1-10-4-6-11(7-5-10)9-13-17(14,15)12-3-2-8-16-12/h2-8,13H,9H2,1H3 |
Clave InChI |
GWIZMNGHGMASIR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CS2 |
SMILES canónico |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5E)-5-{[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(2-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B299152.png)
![2-{3-[(1-(4-bromophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299153.png)
![2-(3-{(E)-[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B299155.png)
![2-(3-{(E)-[1-(2,4-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B299156.png)
![Ethyl 3-(3-chlorophenyl)-1-(4-chlorophenyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B299157.png)
![2-{2,5-dimethyl-3-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299158.png)
![(5Z)-5-[[1-(3-chloro-4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one](/img/structure/B299159.png)
![2,6-Bis(4-fluorobenzyl)hexahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7-tetrone](/img/structure/B299160.png)
![2,6-bis(2-fluorophenyl)hexahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B299162.png)
![2-(4-fluorophenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B299163.png)
![2-{3-[(E)-(6-hydroxy-4-oxo-2-sulfanylpyrimidin-5(4H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299167.png)
![2-{3-[(1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299171.png)
![2-{3-[(1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299174.png)
![2-{3-[(1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299175.png)